1-(4-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine
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Overview
Description
1-(4-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine is a complex organic compound that features a unique structure combining a furan ring, piperidine, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Piperidine and Piperazine Derivatives: The piperidine and piperazine derivatives are synthesized separately, often through nucleophilic substitution reactions.
Coupling Reactions: The final compound is formed by coupling the furan ring with the piperidine and piperazine derivatives using reagents like palladium catalysts in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine can undergo various chemical reactions:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the furan ring can be reduced to form alcohols.
Substitution: The piperidine and piperazine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Furanones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted piperidine and piperazine derivatives.
Scientific Research Applications
1-(4-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and catalysts.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine involves its interaction with specific molecular targets:
Molecular Targets: It may bind to receptors or enzymes, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to inflammation, pain, or cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-Dimethylfuran-3-yl)piperidine: Shares the furan and piperidine moieties but lacks the piperazine ring.
4-Methylpiperazine derivatives: Compounds with similar piperazine structures but different substituents.
Uniqueness
1-(4-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine is unique due to its combination of furan, piperidine, and piperazine rings, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C21H31N3O3 |
---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methanone |
InChI |
InChI=1S/C21H31N3O3/c1-17-16-20(18(2)27-17)21(25)24-9-6-19(7-10-24)26-15-5-4-8-23-13-11-22(3)12-14-23/h16,19H,6-15H2,1-3H3 |
InChI Key |
IPMKWSREWGLYNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)OCC#CCN3CCN(CC3)C |
Origin of Product |
United States |
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